Arylomycin A2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

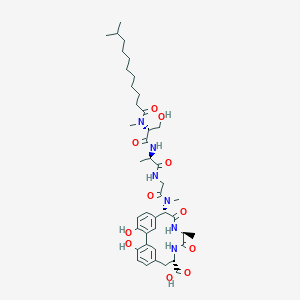

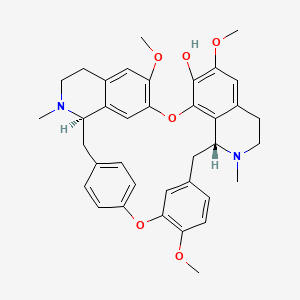

Arylomycins A2 is a synthetic antibiotic belonging to the arylomycin class. This class of antibiotics was initially isolated from a soil sample obtained in Cape Coast, Ghana. Arylomycins A2 is known for its unique mechanism of action, which involves the inhibition of bacterial type I signal peptidase (SPase), an enzyme essential for bacterial viability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Arylomycins A2 involves several steps, including the formation of biaryl bonds catalyzed by cytochrome P450 enzymes. The process begins with the preparation of arylglycine, a non-canonical amino acid, which is then incorporated into the peptide chain using solid-phase peptide synthesis (SPPS). The final step involves the formation of the macrocyclic ring through an intramolecular Suzuki–Miyaura reaction .

Industrial Production Methods: Industrial production of Arylomycins A2 typically involves fermentation using Streptomyces cultures. The arylomycin biosynthetic gene cluster in these cultures is responsible for the production of the antibiotic. Genetic engineering techniques are often employed to enhance the yield and efficiency of the production process .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Arylomycine A2 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Katalysiert durch Cytochrom-P450-Enzyme.

Reduktion: Beinhaltet die Reduktion von Iminen zu Aminen.

Substitution: Beinhaltet die Substitution von funktionellen Gruppen am aromatischen Ring.

Häufige Reagenzien und Bedingungen:

Oxidation: Cytochrom-P450-Enzyme, Sauerstoff.

Reduktion: Wasserstoffgas, Palladium auf Kohlenstoff (Pd/C)-Katalysator.

Substitution: Halogenierungsmittel, Nucleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen modifizierte Arylomycinderivate mit veränderten biologischen Aktivitäten .

Wissenschaftliche Forschungsanwendungen

Arylomycine A2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung für die Untersuchung der Biarylbindungsbildung und der Makrocyclisierungsreaktionen verwendet.

Biologie: Untersucht für seine Rolle bei der Hemmung der bakteriellen Typ-I-Signalpeptidase, liefert Einblicke in bakterielle Proteinsekretionswege.

Medizin: Als potenzielle Behandlung für antibiotikaresistente bakterielle Infektionen untersucht, aufgrund seines einzigartigen Wirkmechanismus.

Industrie: Wird bei der Entwicklung neuer Antibiotika und biokatalytischer Plattformen für die Synthese von Peptidantibiotika eingesetzt

5. Wirkmechanismus

Arylomycine A2 übt seine Wirkung aus, indem es die bakterielle Typ-I-Signalpeptidase (SPase) hemmt. Dieses Enzym ist essentiell für die Entfernung des N-terminalen Signalpeptids von membrangebundenen Präproteinen, wodurch diese ihre endgültigen Ziele innerhalb der Bakterienzelle erreichen können. Die Hemmung der SPase führt zur Anhäufung von falsch lokalisierten Proteinen, was zum Absterben der Bakterienzelle führt .

Ähnliche Verbindungen:

Arylomycine B2 und C: Diese Verbindungen hemmen ebenfalls die bakterielle Typ-I-Signalpeptidase, unterscheiden sich aber in ihren Peptidsequenzen und makrocyclischen Strukturen.

Vancomycin: Ein weiteres Glykopeptidantibiotikum, das die Zellwandsynthese hemmt, aber auf einen anderen bakteriellen Weg abzielt.

Teicoplanin: Ähnlich wie Vancomycin hemmt es die Zellwandsynthese, weist aber ein anderes Glykosylierungsmuster auf

Einzigartigkeit: Arylomycine A2 ist einzigartig aufgrund seiner spezifischen Hemmung der bakteriellen Typ-I-Signalpeptidase, einem Ziel, das von keinem klinisch eingesetzten Antibiotikum angesprochen wird. Dieser einzigartige Mechanismus macht es zu einem vielversprechenden Kandidaten für die Behandlung antibiotikaresistenter bakterieller Infektionen .

Wirkmechanismus

Arylomycins A2 exerts its effects by inhibiting bacterial type I signal peptidase (SPase). This enzyme is essential for the removal of the N-terminal signal peptide from membrane-bound preproteins, allowing them to reach their final destinations within the bacterial cell. Inhibition of SPase leads to the accumulation of mislocalized proteins, resulting in bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Arylomycins B2 and C: These compounds also inhibit bacterial type I signal peptidase but differ in their peptide sequences and macrocyclic structures.

Vancomycin: Another glycopeptide antibiotic that inhibits cell wall synthesis but targets a different bacterial pathway.

Teicoplanin: Similar to vancomycin, it inhibits cell wall synthesis but has a different glycosylation pattern

Uniqueness: Arylomycins A2 is unique due to its specific inhibition of bacterial type I signal peptidase, a target not addressed by any clinically deployed antibiotics. This unique mechanism makes it a promising candidate for treating drug-resistant bacterial infections .

Eigenschaften

Molekularformel |

C42H60N6O11 |

|---|---|

Molekulargewicht |

825.0 g/mol |

IUPAC-Name |

(8S,11S,14S)-3,18-dihydroxy-14-[[2-[[(2R)-2-[[(2R)-3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid |

InChI |

InChI=1S/C42H60N6O11/c1-24(2)13-11-9-7-8-10-12-14-35(52)47(5)32(23-49)40(56)44-25(3)38(54)43-22-36(53)48(6)37-28-16-18-34(51)30(21-28)29-19-27(15-17-33(29)50)20-31(42(58)59)46-39(55)26(4)45-41(37)57/h15-19,21,24-26,31-32,37,49-51H,7-14,20,22-23H2,1-6H3,(H,43,54)(H,44,56)(H,45,57)(H,46,55)(H,58,59)/t25-,26+,31+,32-,37+/m1/s1 |

InChI-Schlüssel |

YFSXYWAZCKMYJN-JBBOGOJTSA-N |

Isomerische SMILES |

C[C@H]1C(=O)N[C@@H](CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)[C@@H](C(=O)N1)N(C)C(=O)CNC(=O)[C@@H](C)NC(=O)[C@@H](CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O |

Kanonische SMILES |

CC1C(=O)NC(CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)C(C(=O)N1)N(C)C(=O)CNC(=O)C(C)NC(=O)C(CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O |

Synonyme |

arylomycin A2 arylomycin B2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,4S,9bR)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1240642.png)

![(2S)-2-methylbutanoic acid [(1S,3R,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxo-2-oxanyl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester](/img/structure/B1240646.png)

![N-(4-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B1240651.png)

![2-(2,5-dichlorophenyl)sulfonyl-N-methyl-N-[(2-methylphenyl)methyl]ethanamine](/img/structure/B1240655.png)